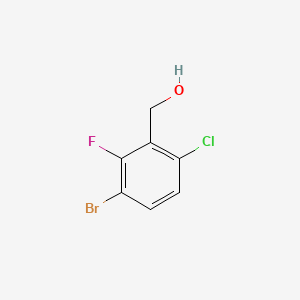

(3-Bromo-6-chloro-2-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-6-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFMYMWZKSJVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731481 | |

| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886615-31-2 | |

| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 3 Bromo 6 Chloro 2 Fluorophenyl Methanol

Reactions Involving the Hydroxyl Moiety

The benzylic hydroxyl group in (3-Bromo-6-chloro-2-fluorophenyl)methanol is a primary site for various chemical modifications, including oxidation, substitution, and protection.

Selective Oxidation Reactions to Carbonyl Derivatives

The selective oxidation of the primary alcohol in this compound to its corresponding aldehyde, 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021), is a fundamental transformation. This conversion is crucial for subsequent reactions where an aldehyde functionality is required. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the tolerance of other functional groups in the molecule.

Commonly used reagents for the oxidation of benzyl (B1604629) alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and manganese dioxide (MnO₂). Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is another effective method that proceeds under mild conditions.

Table 1: Representative Conditions for the Oxidation of Benzylic Alcohols

| Oxidizing Agent/System | Solvent | Temperature (°C) | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room Temperature | 85-95 |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform | Room Temperature to Reflux | 70-90 |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 to Room Temperature | 90-98 |

This table presents typical conditions for the oxidation of substituted benzyl alcohols and serves as a general guide. Actual conditions for this compound may vary.

Deoxygenative Halogenation and Related Substitutions

The hydroxyl group of this compound can be replaced by a halogen atom through deoxygenative halogenation. This transformation converts the alcohol into a more reactive benzylic halide, which is a valuable precursor for various nucleophilic substitution and cross-coupling reactions.

Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. The Appel reaction, which utilizes a phosphine (B1218219) and a carbon tetrahalide (e.g., PPh₃/CBr₄), is also a widely used method for this purpose.

Esterification and Protecting Group Strategies for the Benzylic Alcohol

To prevent unwanted reactions of the hydroxyl group during multi-step syntheses, it can be temporarily protected. Common protecting groups for alcohols include ethers and esters.

Esterification: The benzylic alcohol can be readily converted to an ester by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine.

Protecting Groups:

Benzyl (Bn) ethers are frequently used due to their stability under a wide range of reaction conditions. They can be introduced using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH). commonorganicchemistry.comjkchemical.com Deprotection is typically achieved by catalytic hydrogenolysis. commonorganicchemistry.com

Silyl (B83357) ethers , such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are also common choices. They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. uwindsor.ca A key advantage of silyl ethers is their facile cleavage using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca

Reactions of the Polyhalogenated Aromatic Ring System

The three different halogen atoms on the aromatic ring of this compound exhibit distinct reactivities, allowing for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aryl Substrates

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic rings. In this reaction, a nucleophile replaces a halide on the aromatic ring. The rate of SNAr reactions is highly dependent on the nature of the halogen and the presence of electron-withdrawing groups on the ring. Generally, the reactivity of halogens in SNAr follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com

In the context of this compound or its derivatives, the fluorine atom is the most likely to be displaced by a nucleophile under SNAr conditions. The presence of other halogens and the hydroxymethyl group can influence the regioselectivity of the reaction.

Palladium-Catalyzed Nucleophilic Fluorination of Aryl Halides

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-fluorine bonds. While SNAr is effective for activated aryl fluorides, palladium-catalyzed methods allow for the fluorination of a broader range of aryl halides, including bromides and chlorides. nih.govacsgcipr.org

In a potential transformation of a derivative of this compound, the bromo or chloro substituent could be replaced by a fluorine atom using a palladium catalyst, a suitable ligand, and a fluoride source. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to facilitate the challenging C-F reductive elimination step from the palladium center. acsgcipr.org The development of these methods has significantly expanded the toolbox for synthesizing complex fluorinated aromatic compounds. springernature.com

Diverse Cross-Coupling Reactions for Aromatic Diversification

The presence of bromine and chlorine atoms on the aromatic ring of this compound offers opportunities for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, thus allowing for extensive diversification of the aromatic core. The differential reactivity of the C-Br and C-Cl bonds, where the former is generally more reactive in oxidative addition to palladium(0), allows for selective functionalization.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with a boronic acid or its ester. For this compound, selective coupling at the more labile C-Br bond is expected. A patent for related compounds suggests that such transformations are feasible for this class of molecules. While a specific example with this compound is not detailed, the general conditions for Suzuki-Miyaura couplings on polyhalogenated aromatics are well-established.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl | |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | Biaryl |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond through the coupling of a terminal alkyne with an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The C-Br bond of this compound would be the preferred site for this transformation.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Arylalkyne | chemscene.com |

Buchwald-Hartwig Amination: This powerful method allows for the synthesis of aryl amines from aryl halides. The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base would lead to the corresponding N-aryl or N-heteroaryl derivative, again with preferential reaction at the C-Br bond.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Aryl Halide | Amine | Pd₂(dba)₃, Ligand, Base | Arylamine | chemscene.com |

Electrophilic Substitution on the Halogenated Aromatic Nucleus

The aromatic ring of this compound is heavily substituted with electron-withdrawing halogen atoms (Br, Cl, F), which significantly deactivates the ring towards electrophilic aromatic substitution (EAS). The directing effects of the halogens (ortho-, para-directing) and the hydroxymethyl group (ortho-, para-directing) are pitted against the strong deactivating inductive effects.

Given the substitution pattern, any potential electrophilic attack would be sterically hindered and electronically disfavored. For instance, nitration of the closely related 1-bromo-4-chloro-2-fluorobenzene (B27433) with ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride results in the introduction of a nitro group. chemicalbook.com However, the additional presence of the hydroxymethyl group in the target molecule would further complicate the reaction, potentially leading to oxidation or other side reactions under harsh electrophilic conditions. Therefore, direct electrophilic substitution on the aromatic nucleus of this compound is expected to be challenging and may require specialized, highly activating conditions that are not commonly employed.

Reactivity at the Benzylic Position

The benzylic carbon of this compound is a key site for a variety of chemical transformations, including halogenation, oxidation, and carbonylation.

The benzylic alcohol can be converted into a benzylic halide, a versatile intermediate for subsequent nucleophilic substitution reactions. A patent describes the conversion of this compound to 1-bromo-4-chloro-3-(fluoromethyl)-2-fluorobenzene using diethylaminosulfur trifluoride (DAST), which introduces a fluorine atom at the benzylic position.

For benzylic bromination, N-bromosuccinimide (NBS) is a commonly used reagent, often in the presence of a radical initiator such as AIBN or light. youtube.comyoutube.comchadsprep.com This reaction proceeds via a radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

| Reactant | Reagent | Conditions | Product | Reference |

| This compound | Diethylaminosulfur trifluoride | - | 1-Bromo-4-chloro-3-(fluoromethyl)-2-fluorobenzene | |

| Toluene (B28343) | N-Bromosuccinimide | AIBN, CCl₄, heat | Benzyl bromide | youtube.comyoutube.comchadsprep.com |

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3-bromo-6-chloro-2-fluorobenzaldehyde. This transformation is a key step in the synthesis of various derivatives. A patent discloses the synthesis of this compound via the reduction of this aldehyde with sodium borohydride (B1222165), confirming the accessibility of the aldehyde. longdom.org

A variety of oxidizing agents can be employed for the selective oxidation of benzylic alcohols to aldehydes, including pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). Milder, more environmentally friendly methods using catalysts and molecular oxygen or hydrogen peroxide have also been developed. nih.gov

| Reactant | Reagent | Product | Reference |

| Primary Benzylic Alcohol | Pyridinium Chlorochromate (PCC) | Benzaldehyde (B42025) | nih.gov |

| Primary Benzylic Alcohol | Dess-Martin Periodinane | Benzaldehyde | nih.gov |

| This compound | Oxidizing Agent | 3-Bromo-6-chloro-2-fluorobenzaldehyde | longdom.org |

Carbonylation reactions introduce a carbonyl group into a molecule. The carbonylation of benzylic alcohols can lead to the formation of arylacetic acids or their esters. These reactions are typically catalyzed by transition metal complexes, such as those of palladium or rhodium, in the presence of carbon monoxide.

While no specific examples of the carbonylation of this compound are available, the general methodology is well-documented for other benzylic alcohols. The reaction would likely proceed via the in situ formation of a benzylic halide or another activated intermediate, followed by oxidative addition to the metal catalyst, CO insertion, and subsequent nucleophilic attack by water or an alcohol to yield the carboxylic acid or ester, respectively.

Influences of the Fluorinated Alcohol Moiety on Reaction Promotion

The presence of the ortho-fluoro substituent in this compound can significantly influence its reactivity. Fluorinated alcohols are known to possess unique properties, such as enhanced hydrogen-bond donating ability and low nucleophilicity, which can promote various organic reactions. acs.orgacs.orgibm.comresearchgate.netnih.gov

The ortho-fluoro group can engage in intramolecular hydrogen bonding with the hydroxyl group of the benzylic alcohol. nih.govrsc.org This interaction can affect the acidity of the hydroxyl proton and the conformational preferences of the molecule, which in turn can influence the rates and selectivities of reactions at the benzylic position. For example, the increased acidity of the hydroxyl group can facilitate reactions that involve its deprotonation.

In the context of catalysis, fluorinated alcohols can act as non-coordinating solvents or additives that stabilize charged intermediates or transition states through hydrogen bonding. This can lead to rate enhancements and improved selectivities in a variety of transformations, including those involving the functionalization of the aromatic ring or the benzylic position of this compound.

Advanced Spectroscopic and Chromatographic Characterization of 3 Bromo 6 Chloro 2 Fluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (3-Bromo-6-chloro-2-fluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed to fully elucidate its complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group are expected.

Based on available data, the ¹H NMR spectrum of this compound displays the following characteristic signals: a multiplet at approximately δ 7.50 ppm and a doublet of triplets at δ 7.15 ppm, which are attributable to the two aromatic protons on the substituted phenyl ring. A singlet observed at δ 4.90 ppm corresponds to the two protons of the methylene group (-CH₂OH). A broad singlet appearing at δ 2.10 ppm is characteristic of the hydroxyl proton (-OH).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 | Multiplet (m) | 1H | Aromatic CH |

| 7.15 | Doublet of Triplets (dt) | 1H | Aromatic CH |

| 4.90 | Singlet (s) | 2H | -CH₂OH |

| 2.10 | Broad Singlet (bs) | 1H | -OH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, influenced by the attached substituents (bromo, chloro, fluoro, and hydroxylmethyl groups).

Detailed experimental ¹³C NMR data for this compound is not widely available in the public domain. However, based on established principles of ¹³C NMR spectroscopy, one would expect to observe distinct signals for the six aromatic carbons and the single carbon of the methanol substituent. The carbons directly bonded to the electronegative halogen atoms and the oxygen atom will exhibit downfield shifts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Site Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to characterize fluorine-containing compounds. avantorsciences.com Given the presence of a single fluorine atom on the aromatic ring of this compound, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift and coupling patterns of this signal would provide definitive information about the electronic environment of the fluorine atom and its proximity to other NMR-active nuclei, such as protons. The broader chemical shift range in ¹⁹F NMR is advantageous for resolving individual fluorine-containing functional groups. avantorsciences.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-halogen (C-X) bonds, as well as the aromatic ring vibrations.

The presence of the hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations and indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methylene group are expected to appear in the region of 2850-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically give rise to bands in the 1400-1600 cm⁻¹ region. The C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1300 cm⁻¹. Analysis of a related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, showed a C=O stretching absorption at 1638 cm⁻¹ and a C-O stretching vibration at 1030 cm⁻¹. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation Methodologies

The purity and separation of this compound, a key intermediate in pharmaceutical synthesis, are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Chromatographic techniques are indispensable tools for achieving this, providing robust methods for reaction monitoring, purity assessment, and both analytical and preparative-scale separations. The selection of a specific chromatographic method depends on the analytical objective, such as routine purity checks, high-resolution impurity profiling, or the analysis of volatile components.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring the progress of chemical reactions that synthesize or involve this compound. nih.gov Its simplicity allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. cdnsciencepub.comresearchgate.net

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (the stationary phase). nih.govnih.gov The plate is then developed in a chamber containing an appropriate solvent system (the mobile phase), often a mixture like hexane (B92381) and ethyl acetate. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Due to the polar hydroxyl group, this compound will have a different retention factor (Rf) value compared to its less polar precursors or non-polar byproducts.

Visualization of the separated spots is typically achieved under UV light, as the aromatic ring of the compound absorbs UV radiation. nih.govcdnsciencepub.comnih.gov This allows for the qualitative assessment of the reaction's progress and the purity of the product. cdnsciencepub.com TLC is also invaluable for optimizing solvent systems for larger-scale purification via column chromatography. magritek.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification and purification of this compound. biomedres.us It offers high resolution and sensitivity, making it ideal for determining the purity of the compound and for isolating it from related substances and impurities. biomedres.usnih.gov

Analytical HPLC: For analytical purposes, reversed-phase HPLC is the most common mode used. oup.comnih.gov In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. helixchrom.com Due to its halogenated phenyl ring, this compound exhibits significant hydrophobicity, leading to strong retention on a C18 column.

A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid or acetic acid) to ensure sharp, symmetrical peaks. nih.govsielc.comjpionline.org Detection is most commonly performed using a UV detector, set at a wavelength where the aromatic chromophore of the molecule exhibits maximum absorbance, such as 254 nm. nih.govjpionline.org This method allows for the accurate quantitation of this compound and the detection of impurities at very low levels. nih.gov

Preparative HPLC: When high-purity material is required for subsequent synthetic steps or for use as a reference standard, preparative HPLC is employed. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. nih.gov This allows for the isolation of significant quantities of the target compound from complex mixtures.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govjpionline.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | oup.comsielc.com |

| Detector | UV at 254 nm or Diode Array Detector (DAD) | nih.govjpionline.org |

| Flow Rate | 1.0 - 1.5 mL/min | oup.comjpionline.org |

| Injection Volume | 10 - 20 µL | jpionline.org |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. mdpi.com This technique utilizes columns packed with sub-2 µm particles, which provides superior separation efficiency. waters.comwaters.com For a complex intermediate like this compound, UPLC is particularly advantageous for detailed impurity profiling. waters.comwaters.com

The enhanced resolution of UPLC allows for the separation of closely related impurities that might co-elute in an HPLC analysis. mdpi.com This is critical during process development and quality control to ensure that all potential impurities are identified and quantified according to regulatory guidelines. nih.gov Furthermore, the increased sensitivity of UPLC facilitates the detection and quantification of trace-level impurities. mdpi.com

The primary benefit of UPLC in the context of pharmaceutical manufacturing is the significant reduction in analysis time, often by a factor of ten or more compared to HPLC, without compromising the quality of the separation. mdpi.comwaters.com This high-throughput capability is invaluable in a manufacturing environment for process monitoring and final product release. The transition from HPLC to UPLC methods is a common strategy to improve efficiency in analytical laboratories. waters.com

| Feature | HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm | waters.comwaters.com |

| Resolution | Good | Excellent | mdpi.com |

| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., < 7 min) | waters.com |

| Sensitivity | Standard | Higher | mdpi.com |

| System Pressure | Lower | Higher | mdpi.com |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. biomedres.us For this compound, GC, particularly when coupled with a Mass Spectrometer (GC-MS), is an excellent method for assessing purity, identifying volatile organic impurities, and analyzing residual solvents from the synthesis process. nih.govacs.orgacs.org

The compound must be sufficiently volatile and thermally stable to be analyzed by GC. Given its benzyl alcohol structure, it is amenable to GC analysis. nih.govscholarsresearchlibrary.com In some cases, derivatization might be employed to increase volatility and improve peak shape, although direct injection is often feasible. nih.gov

In a GC system, the sample is vaporized in a heated inlet and swept by a carrier gas (such as helium or nitrogen) through a capillary column. scholarsresearchlibrary.com The column contains a stationary phase that separates compounds based on their boiling points and interactions with the phase. Because of the presence of both chlorine and bromine atoms, a halogen-specific detector (XSD) could offer high selectivity, or a Flame Ionization Detector (FID) can be used for general-purpose quantification. nih.gov

When coupled with Mass Spectrometry (GC-MS), the technique provides not only retention time data but also mass spectra for each separated component. acs.orgacs.orgscholarsresearchlibrary.com The mass spectrum serves as a chemical fingerprint, allowing for positive identification of the parent compound and any impurities by comparing the fragmentation patterns to spectral libraries. acs.orgscholarsresearchlibrary.com The characteristic isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) in the mass spectrum of this compound and its fragments provide unambiguous structural information. acs.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) | scholarsresearchlibrary.com |

| Carrier Gas | Helium | scholarsresearchlibrary.com |

| Inlet Temperature | 260-280 °C | scholarsresearchlibrary.comewai-group.com |

| Oven Program | Temperature ramp (e.g., start at 60°C, ramp to 270°C) | ewai-group.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govscholarsresearchlibrary.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | scholarsresearchlibrary.com |

Computational and Theoretical Investigations of 3 Bromo 6 Chloro 2 Fluorophenyl Methanol

Conformational Analysis and Intramolecular Interactions

The conformational landscape of (3-bromo-6-chloro-2-fluorophenyl)methanol is primarily dictated by the rotational freedom around the C(aryl)-C(H₂OH) single bond and the C-O bond of the hydroxymethyl group. The interplay of steric and electronic effects of the halogen substituents governs the stability of the various possible conformers.

Influence of Halogen Substituents on Molecular Conformation

The presence of three different halogen atoms on the phenyl ring significantly influences the molecule's preferred three-dimensional structure. The ortho-substituents, fluorine at position 2 and chlorine at position 6, exert the most substantial steric and electronic effects on the adjacent hydroxymethyl group.

Computational studies on ortho-halogenated benzyl (B1604629) alcohols have shown that these molecules can exist in different low-energy conformations. researchgate.net For this compound, rotation about the C(aryl)-C(H₂OH) bond would lead to distinct spatial arrangements of the -CH₂OH group relative to the plane of the benzene (B151609) ring.

One key conformational aspect is the potential for the hydroxymethyl group to be either syn or anti with respect to the ortho-substituents. Steric repulsion between the hydroxymethyl group and the relatively large chlorine and bromine atoms would likely destabilize conformations where the hydroxymethyl group is oriented towards them. Conversely, the smaller fluorine atom might allow for closer proximity. The electronic effects, such as dipole-dipole interactions and hyperconjugation, also play a crucial role in determining the most stable conformer.

Analysis of Intramolecular Hydrogen Bonding (OH-X Interactions)

A significant feature in the conformational analysis of ortho-halogenated benzyl alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and an adjacent halogen atom (an OH···X interaction, where X is a halogen). researchgate.net In the case of this compound, the hydroxyl group can potentially form hydrogen bonds with either the ortho-fluorine or the ortho-chlorine atom.

Theoretical studies on fluorohydrins and other fluorinated organic molecules have established that fluorine can act as a hydrogen bond acceptor, although it is considered a weak one. nih.gov The strength of such an interaction is highly dependent on the geometry of the molecule, which dictates the distance and angle of the OH···F bond. nih.gov Similarly, chlorine can also participate in intramolecular hydrogen bonding.

Studies on Chiral Conformations and Interconversion Barriers

Due to the unsymmetrical substitution pattern on the phenyl ring, rotation around the C(aryl)-C(H₂OH) bond in this compound can result in transiently chiral conformations. researchgate.net When the hydroxymethyl group is not in the plane of the aromatic ring, the molecule lacks a plane of symmetry and therefore exists as a pair of enantiomeric conformers.

The interconversion between these chiral conformers occurs through rotation about the C-C bond. The energy required for this rotation, known as the rotational barrier, is influenced by the steric hindrance and electronic interactions of the ortho-substituents. acs.org In ortho-halogenated benzyl alcohols, the presence of these substituents can lead to multiple isomerization barriers. researchgate.net For this compound, the rotational barrier would be a key parameter in understanding its dynamic conformational behavior at different temperatures.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, stability, and reactivity of molecules like this compound. Density Functional Theory (DFT) and ab initio methods are commonly employed for these purposes.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometries and relative energies of different conformers of organic molecules. acs.org For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)), would be employed to optimize the geometry of various possible conformers and calculate their energies. acs.org

These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies would indicate the most stable conformation and the energy differences between various rotational isomers. This data is crucial for understanding the conformational preferences of the molecule.

Table 1: Representative Predicted Geometric Parameters for a Stable Conformer of a Halogenated Benzyl Alcohol (Illustrative)

| Parameter | Value |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.97 Å |

| C(aryl)-C(H₂OH) Bond Length | ~1.52 Å |

| C-F Bond Length | ~1.36 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C-O-H Dihedral Angle | Varies with conformation |

| Note: These are typical values for similar compounds and are not from direct calculations on this compound. |

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is a powerful tool, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used to obtain more accurate electronic structure characterizations and energies. researchgate.net These methods are computationally more demanding but can provide benchmark-quality data, especially for systems where DFT might have limitations, such as in accurately describing weak non-covalent interactions like intramolecular hydrogen bonds.

For this compound, ab initio calculations could be used to refine the energies of the conformers predicted by DFT and to more accurately calculate the interconversion barriers between them. This would provide a more detailed and reliable picture of the molecule's potential energy surface.

Transition State Analysis for Reaction Pathway Elucidation

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms, determining rate-limiting steps, and predicting the feasibility of chemical transformations. For a molecule like this compound, this analysis typically involves using quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction.

The process begins by identifying the optimized geometries of reactants, products, and any intermediates. Subsequently, a search for the transition state—a first-order saddle point on the potential energy surface—is conducted. researchgate.net This TS structure represents the highest energy barrier that must be surmounted for the reaction to proceed. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. researchgate.net To ensure the TS connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net

A plausible reaction to study for this compound is its oxidation to the corresponding aldehyde, (3-bromo-6-chloro-2-fluorophenyl)benzaldehyde. This type of reaction, the catalytic oxidation of benzyl alcohol, has been modeled computationally. mdpi.comunipa.itnih.gov DFT functionals such as M06-2X and B3LYP, paired with basis sets like 6-311+G(d,p) or cc-pVDZ, are commonly employed for these calculations. researchgate.netunipa.itnih.gov Studies on similar systems show that the reaction often proceeds via hydrogen abstraction from the methyl group, which is typically the most energetically favorable pathway. researchgate.net For example, in the catalytic oxidation of benzyl alcohol on gold-palladium clusters, the reaction is initiated by the adsorption of the alcohol onto the catalyst, followed by the transfer of a hydrogen atom from the alcohol's hydroxyl group and then from the methylene (B1212753) (CH2) group, leading to the formation of the aldehyde. mdpi.com The activation barriers and reaction energies are key descriptors obtained from this analysis.

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical Oxidation Reaction

This interactive table presents a plausible energy profile for the oxidation of a halogenated benzyl alcohol, based on data from analogous systems. All energies are in kcal/mol.

| Step | Description | ΔE (Energy Change) | E_a (Activation Energy) |

| 1 | Reactant Adsorption | -26.3 | - |

| 2 | H-abstraction (O-H) | - | 15.5 |

| 3 | H-abstraction (C-H) | - | 12.8 |

| 4 | Product Desorption | +20.3 | - |

| Overall | Exothermic | -35.1 | - |

Note: Data is representative and derived from computational studies on benzyl alcohol oxidation on catalyst surfaces. mdpi.com The values illustrate the type of quantitative data obtained from transition state analysis.

Intermolecular Interactions and Solvation Phenomena

The physical and chemical properties of this compound in condensed phases are dictated by a complex interplay of intermolecular forces and its interactions with solvent molecules.

Dimerization and Self-Assembly of Halogenated Benzyl Alcohols

In the absence of a solvent, halogenated benzyl alcohols, including this compound, tend to form dimers and larger aggregates. rsc.org The self-assembly process is driven by several key noncovalent interactions:

O-H···O Hydrogen Bonding: This is often the dominant interaction, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen of a second molecule.

Intramolecular O-H···X Hydrogen Bonding: In ortho-halogenated benzyl alcohols, a weak hydrogen bond can form between the hydroxyl proton and the ortho-halogen (F, Cl, or Br). rsc.org This interaction influences the conformational preference of the monomer.

π-π Stacking: The aromatic rings can stack upon one another, contributing to the stability of the aggregate.

Halogen Bonding: Interactions involving the halogen atoms (e.g., Br···Br contacts or C-H···X interactions) can also play a significant role in the crystal packing and stabilization of the assembly. herts.ac.uk

Computational studies on 2-chloro and 2-bromo benzyl alcohols reveal that dimerization is highly influenced by the chirality of the interacting monomers. rsc.orgrsc.org The most stable dimers typically involve pairings where the hydrogen bond-accepting alcohol unit also forms a cooperative intramolecular O-H···X bond. rsc.org For 2-chlorobenzyl alcohol, a homochiral dimer (where both monomers have the same transient chirality) is almost exclusively formed. As the halogen size increases to bromine and iodine, the heterochiral variant becomes progressively more stable. rsc.orgrsc.org This suggests that for this compound, a rich landscape of dimeric structures with competing stabilities exists.

Table 2: Calculated Relative Energies of Monomer and Dimer Conformations for Ortho-Halogenated Benzyl Alcohols

This table, based on B3LYP-D3(BJ)/def2-QZVP calculations, shows the relative stability of different conformations. Energies are zero-point corrected and given in kJ/mol.

| Compound | Conformation | Description | Relative Energy (kJ/mol) |

| 2-Chlorobenzyl Alcohol | Monomer (Global Min.) | Chiral, with O-H···Cl contact | 0.0 |

| 2-Chlorobenzyl Alcohol | Monomer (Achiral) | Planar, no internal H-bond | 1.8 |

| 2-Chlorobenzyl Alcohol | Dimer (Homochiral) | Most stable dimer | 0.0 |

| 2-Chlorobenzyl Alcohol | Dimer (Heterochiral) | Less stable dimer | 1.3 |

| 2-Bromobenzyl Alcohol | Monomer (Global Min.) | Chiral, with O-H···Br contact | 0.0 |

| 2-Bromobenzyl Alcohol | Dimer (Homochiral) | Most stable dimer | 0.0 |

| 2-Bromobenzyl Alcohol | Dimer (Heterochiral) | Competitively stable dimer | 0.3 |

Note: Data adapted from studies on ortho-halogenated benzyl alcohols. researchgate.net These trends provide a model for the expected conformational behavior of this compound.

Solvation Sphere Analysis and Solvent Effects on Conformation

The conformation and reactivity of this compound are highly sensitive to the solvent environment. Solvation sphere analysis, often done computationally using methods like the Self-Consistent Reaction Field (SCRF) theory, models the solvent as a continuous dielectric medium or as explicit individual molecules. nih.gov

The key factors influencing solvent effects are:

Solvent Polarity: Polar solvents will stabilize polar conformers or transition states more effectively than nonpolar solvents. acs.org For a molecule with a polar hydroxyl group, increasing solvent polarity is expected to have a significant impact.

Hydrogen Bonding Capacity: Protic solvents (e.g., ethanol (B145695), water) can act as hydrogen bond donors or acceptors, competing with the intermolecular O-H···O bonds that drive self-assembly. acs.org This can disrupt dimerization and favor solvation of the monomer. Aprotic solvents (e.g., DMSO, acetone) lack this H-bond donor ability. acs.org

Specific Solute-Solvent Interactions: Halogenated solvents can engage in specific halogen-π interactions with the aromatic ring of the solute, which can stabilize certain excited states or conformations. nih.gov

Computational studies show that solvent polarity can dramatically alter reaction energy barriers. For instance, in the cyclization of an aminochalcone, the activation energy is significantly lower in polar solvents like ethanol and DMSO compared to a nonpolar solvent like benzene. acs.org This is attributed to the better stabilization of the polar, zwitterionic intermediate in a high-dielectric medium. acs.org Similar effects would be anticipated for reactions involving this compound, where polar intermediates or transition states are likely.

Table 3: Representative Solvent Effects on Reaction Activation Energy (Ea)

This table illustrates how solvent polarity can influence the energy barrier of a reaction, with data modeled from related systems.

| Solvent | Dielectric Constant (ε) | Solvent Type | Representative Ea (kJ/mol) |

| Benzene | 2.3 | Nonpolar | 129 |

| Dichloromethane (B109758) | 9.1 | Polar Aprotic | 115 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.8 | Polar Aprotic | 111 |

| Ethanol | 24.9 | Polar Protic | 108 |

Note: Data derived from a computational study on a reaction sensitive to solvent effects. acs.org The trend shows that increasing solvent polarity and H-bonding ability can lower the activation barrier.

Molecular Dynamics Simulations for Dynamic Behavior and Reactant-Solvent Interactions

While quantum mechanical calculations provide static pictures of molecular interactions, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a system over time. MD simulations model the motions of atoms and molecules by numerically solving Newton's equations of motion. bohrium.com

For this compound, an MD simulation would involve placing one or more solute molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol). The interactions between all atoms are described by a force field, an empirical set of equations and parameters that define the potential energy of the system. cnr.it Common force fields include OPLS, AMBER, and CHARMM. For halogenated compounds, accurately modeling halogen bonds often requires specialized force fields that include "explicit sigma-holes" (ESH), typically represented by a massless virtual site with a partial positive charge located along the C-X axis. cnr.it

MD simulations provide detailed insights into:

Reactant-Solvent Interactions: By analyzing Radial Distribution Functions (RDFs), one can determine the structure of the solvation shell around the solute, identifying which solvent atoms are closest to the hydroxyl group or the halogen atoms.

Dynamic Behavior: The simulation trajectory reveals how the molecule tumbles, rotates, and vibrates in solution. Properties like the rotational correlation time, which describes how quickly the molecule reorients, can be calculated and compared to experimental data. stanford.edu

Conformational Dynamics: MD allows for the observation of transitions between different stable conformations of the molecule, providing information on the flexibility of the structure in a given environment. The stability of a simulation can be monitored by metrics like the Root Mean Square Deviation (RMSD). mdpi.com

Table 4: Typical Parameters and Outputs for an MD Simulation of an Aromatic Molecule

This interactive table outlines common settings and resulting data from an MD simulation.

| Parameter/Output | Description | Typical Value/Result |

| Simulation Setup | ||

| Force Field | Defines inter- and intramolecular potentials. | OPLS, CHARMM (with ESH for halogens) |

| Ensemble | Defines the thermodynamic state (constant variables). | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature. | 298 K (Room Temperature) |

| Time Step | Integration time step for Newton's equations. | 1-2 fs |

| Simulation Length | Total duration of the simulation. | 10 - 100 ns |

| Analysis Output | ||

| RMSD | Root Mean Square Deviation from a reference structure. | 1.5 - 3.5 Å (for stable complexes) mdpi.com |

| RDF Peak Position | Distance of highest probability for finding a solvent atom. | 3-5 Å for solvent around an aromatic ring rsc.org |

| Rotational Correlation Time | Characteristic time for molecular reorientation. | 5 - 20 ps (for similar-sized molecules) |

Note: The values are representative and collated from MD studies on various aromatic and halogenated systems. cnr.itmdpi.comrsc.org

Synthetic Applications and Derivatization of 3 Bromo 6 Chloro 2 Fluorophenyl Methanol

Utility as a Building Block in Complex Organic Synthesis

The strategic placement of three different halogen atoms on the phenyl ring of (3-bromo-6-chloro-2-fluorophenyl)methanol makes it a valuable precursor in the synthesis of polysubstituted aromatic compounds. The bromine and chlorine atoms, in particular, offer handles for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

A notable application of this compound is in the preparation of active ingredients for herbicides. For instance, this compound is synthesized as an intermediate in the creation of 6-(poly-substituted aryl)-4-aminopicolinates, which are utilized for their herbicidal properties. google.com The synthesis of the parent compound is achieved through the reduction of the corresponding aldehyde, 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021), using a reducing agent such as sodium borohydride (B1222165) in an ethanol (B145695) solvent. google.com This transformation is a standard procedure in organic synthesis for the conversion of aldehydes to primary alcohols.

The resulting this compound can then be further elaborated. The benzylic alcohol can be converted to a leaving group, such as a halide or a sulfonate, to facilitate nucleophilic substitution reactions. Concurrently, the bromo and chloro substituents on the aromatic ring can be selectively functionalized using transition-metal-catalyzed cross-coupling reactions. This multi-faceted reactivity allows for the construction of complex molecular frameworks from a relatively simple starting material.

Derivatization Strategies for Modifying Chemical Properties or Reactivity

The chemical utility of this compound is significantly enhanced by the potential for derivatization at two key sites: the benzylic hydroxyl group and the polyhalogenated aromatic core. These modifications can be employed to alter the molecule's physical and chemical properties, or to introduce new functionalities for subsequent synthetic transformations.

The benzylic hydroxyl group is a primary site for chemical modification. Standard organic transformations can be applied to this functional group to yield a variety of derivatives.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-bromo-6-chloro-2-fluorobenzaldehyde. This transformation can be achieved using a range of oxidizing agents. For structurally similar compounds, such as (6-bromo-3-fluoropyridin-2-yl)methanol, reagents like Dess-Martin periodinane in dichloromethane (B109758) have been used effectively to yield the corresponding aldehyde.

Etherification: The hydroxyl group can be converted into an ether linkage. For example, in the synthesis of related quinoline (B57606) derivatives, methoxy (B1213986) groups have been introduced by reacting a chloro-substituted precursor with sodium methoxide (B1231860) in methanol (B129727). A similar strategy could be envisioned for the etherification of this compound.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can lead to the formation of corresponding esters. This modification can be used to introduce a wide variety of functional groups and to alter the lipophilicity of the molecule.

The three halogen atoms on the aromatic ring provide multiple opportunities for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for sequential modifications.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds by coupling the aryl halide with a boronic acid or ester. The C-Br bond is generally more reactive than the C-Cl bond under typical Suzuki-Miyaura conditions, allowing for selective reaction at the bromine-substituted position. This enables the introduction of various aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. sigmaaldrich.com This is a valuable method for introducing alkynyl moieties into the aromatic ring, which can serve as precursors for further transformations or as part of the final molecular structure. sigmaaldrich.com

The selective nature of these cross-coupling reactions allows for a programmed, stepwise construction of complex molecules, where different substituents can be introduced at specific positions on the aromatic ring.

Design and Synthesis of Advanced Materials and Precursors

While specific examples of the use of this compound in the synthesis of advanced materials are not extensively documented in the available literature, its structural features suggest potential applications in this field. The high degree of halogenation can impart useful properties such as flame retardancy and thermal stability.

The ability to undergo various derivatization reactions, particularly cross-coupling reactions, makes this compound a potential monomer or precursor for the synthesis of functional polymers and organic electronic materials. For instance, the introduction of conjugated moieties via Suzuki or Sonogashira coupling could lead to the formation of materials with interesting photophysical or electronic properties, potentially for use in applications such as organic light-emitting diodes (OLEDs). The synthesis of triarylamines for OLED materials, for example, often involves the coupling of aryl halides with amines.

Green Chemistry Approaches in the Synthesis and Reactions of Polyhalogenated Arylmethanols

Development of Sustainable Reagents and Catalysts for Halogenation

The introduction of halogen atoms onto an aromatic ring is a cornerstone of synthesizing polyhalogenated compounds. Traditional methods for these electrophilic aromatic substitution reactions often rely on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), which generate large quantities of corrosive and hazardous waste.

Green approaches focus on replacing these reagents with catalytic systems that are more efficient and easier to handle and recycle.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and montmorillonite clays, offer a sustainable alternative. These materials are non-corrosive, reusable, and can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and minimizes waste.

Oxidative Halogenation: A particularly green method involves oxidative halogenation, which can use simple halide salts (e.g., HBr or HCl) in combination with an environmentally benign oxidant like hydrogen peroxide (H₂O₂). In these reactions, the only byproduct is water, leading to a significantly improved environmental profile compared to traditional methods.

Enzymatic Halogenation: Biocatalysis represents a frontier in green chemistry. Haloperoxidase enzymes can catalyze the regioselective halogenation of aromatic compounds under mild conditions in aqueous media. tandfonline.comscielo.org.mx This approach avoids the use of harsh reagents and solvents altogether.

Safer Halogenating Agents: Instead of using elemental bromine or chlorine, which are highly toxic and difficult to handle, reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often preferred. While these reagents still present hazards, they are solids and generally safer to manage.

The following table compares traditional and sustainable approaches for the bromination step in the synthesis of a hypothetical polyhalogenated benzaldehyde (B42025).

| Feature | Traditional Method (Br₂/FeBr₃) | Sustainable Method (H₂O₂/HBr) | Enzymatic Method (Haloperoxidase) |

| Catalyst | Stoichiometric FeBr₃ | Catalytic Vanadium complexes | Enzyme |

| Byproducts | FeBr₃ waste, HBr | Water | Minimal/Aqueous buffer components |

| Solvent | Chlorinated solvents | Water, alcohols | Water |

| Conditions | Often harsh | Mild | Mild (room temp, neutral pH) |

| Recyclability | Poor | Possible for some catalysts | High |

For the subsequent reduction of the aldehyde to an alcohol, green catalytic methods are also superior to traditional stoichiometric reagents. While sodium borohydride (B1222165) (NaBH₄) is effective, it has a low atom economy. Catalytic hydrogenation, using catalysts such as Palladium on Carbon (Pd/C) with molecular hydrogen, is a much greener alternative where the catalyst can be recovered and reused. Bioreduction, using enzymes or whole-cell systems, offers another sustainable pathway, operating in water under mild conditions. researchgate.netresearchgate.net

Implementation of Environmentally Benign Solvent Systems and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction. Traditional syntheses of halogenated aromatics frequently employ volatile organic compounds (VOCs), such as dichloromethane (B109758) or chloroform, which are toxic and contribute to air pollution.

Green chemistry promotes the use of safer, more sustainable alternatives:

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They have negligible vapor pressure, which eliminates air pollution from solvent evaporation. epa.gov In halogenation reactions, ILs can act as both the solvent and the catalyst, simplifying the reaction setup. epa.gov Furthermore, their unique solubility properties can facilitate product separation and catalyst recycling.

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is an excellent green solvent alternative. epa.gov It is non-toxic, non-flammable, and inexpensive. After the reaction, the CO₂ can be removed simply by depressurizing the system, leaving a solvent-free product. This technique is particularly effective for processes like catalytic hydrogenation.

Water: As the ultimate green solvent, water is an ideal medium for reactions where reactants have sufficient solubility. It is non-toxic, non-flammable, and readily available. The development of water-soluble catalysts has expanded the scope of aqueous-phase synthesis. Biocatalytic reductions, for instance, are typically performed in aqueous media. researchgate.net

Bio-based Solvents: Solvents derived from renewable resources, such as glycerol (a byproduct of biodiesel production), are gaining traction. For example, a mixture of glycerol and n-butanol has been shown to be an effective green solvent system for palladium-catalyzed reduction reactions. researchgate.net

The table below provides a comparison of solvent systems for the synthesis of polyhalogenated arylmethanols.

| Solvent System | Advantages | Disadvantages | Typical Application |

| Chlorinated Solvents | High solubility for nonpolar reactants | Toxic, environmentally persistent, volatile | Traditional Halogenation |

| Ionic Liquids | Non-volatile, recyclable, can be catalytic | High cost, potential toxicity concerns | Halogenation, various reactions |

| Supercritical CO₂ | Non-toxic, easy product separation | Requires high-pressure equipment | Catalytic Hydrogenation |

| Water | Non-toxic, inexpensive, safe | Limited solubility for organic compounds | Bioreduction, reactions with water-soluble catalysts |

| Glycerol/n-Butanol | Bio-based, low volatility | High viscosity, requires higher temperatures | Reduction reactions |

Principles of Atom Economy and Waste Minimization in Halogenated Arylmethanol Chemistry

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A reaction with high atom economy is inherently less wasteful.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the context of synthesizing (3-Bromo-6-chloro-2-fluorophenyl)methanol, we can analyze the atom economy of the key steps:

Halogenation Step: A traditional electrophilic bromination of a precursor like 2-fluoro-6-chlorobenzaldehyde using Br₂ and a stoichiometric FeBr₃ catalyst has a poor atom economy. The iron bromide catalyst is consumed and becomes part of the waste stream, and for every mole of bromine added to the ring, a mole of hydrogen bromide (HBr) is produced as a byproduct. In contrast, an oxidative bromination using HBr and H₂O₂ is far more atom-economical, as the only byproduct is water.

Reduction Step: The reduction of the aldehyde functional group provides a clear example of the importance of atom economy.

Reduction with Sodium Borohydride (NaBH₄): In this case, only one of the four hydrogen atoms in NaBH₄ is incorporated into the product. The sodium and boron atoms, along with the remaining hydrogens, form inorganic byproducts that constitute waste.

Catalytic Hydrogenation (H₂): This method is highly atom-economical. In the ideal reaction, all atoms of the hydrogen gas (H₂) are incorporated into the final alcohol product, resulting in a theoretical atom economy of 100% for this reagent.

The following table illustrates the atom economy for different reduction methods of an aldehyde.

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| NaBH₄ Reduction | Aldehyde + NaBH₄ + H₂O | Alcohol | Na⁺, B(OH)₄⁻ | Low |

| Catalytic Hydrogenation | Aldehyde + H₂ | Alcohol | None (ideally) | High (approaching 100%) |

Waste Minimization is a broader principle that encompasses atom economy but also includes the reduction of all waste streams, including excess reagents, solvents, and materials from workup and purification. Strategies for waste minimization in the synthesis of polyhalogenated arylmethanols include:

Using Catalytic Reagents: Shifting from stoichiometric reagents to catalytic ones is the most effective way to reduce waste.

Optimizing Reaction Conditions: Ensuring high yields and selectivity prevents the formation of unwanted side products that must be separated and disposed of.

Recycling: Reusing catalysts and solvents significantly reduces the amount of material consumed and waste generated. Heterogeneous catalysts and solvents like ionic liquids or supercritical fluids are particularly amenable to recycling.

Solventless Reactions: When possible, conducting reactions without a solvent (neat) can eliminate a major source of waste.

By integrating these green chemistry principles—developing sustainable catalysts, employing benign solvents, and designing processes with high atom economy—the synthesis of complex molecules like this compound can be made significantly more environmentally sustainable.

Future Research Directions in 3 Bromo 6 Chloro 2 Fluorophenyl Methanol Chemistry

Exploration of Novel Stereoselective Synthetic Pathways

The presence of a chiral center in (3-Bromo-6-chloro-2-fluorophenyl)methanol, upon conversion of the methanol (B129727) group to a secondary alcohol, opens the door to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Future research will likely focus on the development of novel stereoselective synthetic pathways to access specific stereoisomers of its derivatives.

A primary strategy for achieving this is the asymmetric reduction of the corresponding prochiral ketone, 3-bromo-6-chloro-2-fluoroacetophenone. Significant advancements have been made in the asymmetric reduction of ketones using both biocatalytic and chemocatalytic methods. Biocatalysis, employing whole-cell systems or isolated enzymes, offers a green and highly selective approach. For instance, various plant tissues and microorganisms have demonstrated the ability to reduce substituted acetophenones to chiral alcohols with high enantiomeric excess (ee) and chemical yields. nih.govbenthamdirect.com The application of these biocatalytic systems to the synthesis of halogenated aryl alcohols is a promising area of investigation.

In parallel, chemocatalysis provides a powerful alternative for asymmetric reduction. Chiral oxazaborolidinones, often derived from amino acids, have been successfully used as catalysts for the borane (B79455) reduction of prochiral ketones, affording optically active alcohols with high enantioselectivity. researchgate.net Another effective method involves the use of transition metal complexes with chiral ligands. For example, ruthenium complexes with pseudo-dipeptide-based ligands have been shown to be highly efficient for the asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives. nih.gov The exploration of these and other novel chiral catalysts for the stereoselective synthesis of derivatives of this compound will be a key focus of future research.

| Catalyst Type | Method | Potential Advantages |

| Biocatalysts (e.g., plant tissues, microorganisms) | Asymmetric reduction of the corresponding ketone | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Chiral Oxazaborolidinones | Borane-mediated asymmetric reduction | High enantioselectivity, well-established methodology. |

| Chiral Transition Metal Complexes (e.g., Ru-based) | Asymmetric transfer hydrogenation | High efficiency, broad substrate scope. |

Investigation of Bio-inspired Catalysis for Halogenation and Derivatization

Nature has evolved a diverse array of enzymes capable of performing highly specific halogenation and derivatization reactions on aromatic scaffolds. nih.govdrugdesign.org Bio-inspired catalysis, which seeks to mimic the function of these enzymes, presents a compelling avenue for the selective functionalization of this compound and its derivatives.

Halogenases, a class of enzymes that catalyze the incorporation of halogen atoms into organic molecules, are of particular interest. researchgate.netorganic-chemistry.org Flavin-dependent halogenases and haloperoxidases can effect regioselective halogenation on electron-rich aromatic rings. drugdesign.org While the phenyl ring of this compound is electron-deficient due to the presence of three halogen atoms, the development of engineered halogenases or biomimetic catalysts could potentially enable further selective halogenation at the remaining unsubstituted positions.

Furthermore, bio-inspired approaches can be employed for the derivatization of the existing functional groups. For instance, enzymatic methods can be used for the selective oxidation of the methanol group to an aldehyde or a carboxylic acid, or for the esterification of the alcohol. The use of biocatalysts for the derivatization of halogenated aromatic compounds is an active area of research, with studies demonstrating the potential of microorganisms to degrade or transform these molecules. wikipedia.org Future work in this area could lead to the development of environmentally benign and highly selective methods for creating a diverse library of derivatives from this compound.

Application of Advanced Computational Modeling for Predictive Synthesis and Reactivity

The complexity of polyhalogenated aromatic compounds like this compound makes the prediction of their reactivity and the rational design of synthetic pathways a significant challenge. Advanced computational modeling techniques are poised to play a crucial role in overcoming these hurdles.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. drugdesign.orgwikipedia.orgresearchgate.net For instance, DFT can be used to model the transition states of various reactions, such as the stereoselective reduction of the corresponding ketone or the regioselective functionalization of the aromatic ring. This can provide valuable insights into the factors that control selectivity and help in the design of more efficient catalysts and reaction conditions.

In addition to DFT, machine learning (ML) is emerging as a powerful tool for predicting chemical reactivity. nih.govbenthamdirect.comresearchgate.netnih.gov By training ML models on large datasets of reaction outcomes, it is possible to predict the products and yields of new reactions with a reasonable degree of accuracy. This approach could be particularly useful for predicting the site-selectivity of further halogenation or cross-coupling reactions on the this compound scaffold. Furthermore, in silico design algorithms can be employed to generate and evaluate potential synthetic pathways for novel derivatives, accelerating the discovery of new molecules with desired properties.

| Computational Tool | Application in this compound Chemistry |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting transition state energies, understanding regioselectivity. |

| Machine Learning (ML) | Predicting reaction outcomes, yields, and regioselectivity of derivatization reactions. |

| In Silico Synthetic Pathway Design | Generating and evaluating potential synthetic routes to novel derivatives. |

Integration with Flow Chemistry and Automation for Scalable Production

The synthesis of specialty chemicals like this compound often involves multi-step processes with potentially hazardous reagents and intermediates. The integration of flow chemistry and automation offers a transformative approach to address the challenges of scalability, safety, and efficiency in their production.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides numerous advantages. drugdesign.org These include enhanced heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle highly reactive intermediates. For the synthesis of polyhalogenated compounds, where exothermic reactions and the use of corrosive reagents are common, flow reactors can significantly improve process safety and product consistency. nih.govdrugdesign.org The scalable nature of flow chemistry makes it an attractive platform for the industrial production of this compound and its derivatives.

Automation, when coupled with flow chemistry, can lead to fully autonomous synthesis platforms. researchgate.net These systems can perform multi-step syntheses, reaction optimization, and product purification with minimal human intervention. wikipedia.org The development of automated flow synthesis platforms for the production of polyhalogenated aryl methanols would not only accelerate the discovery of new derivatives but also provide a more efficient and reliable manufacturing process for these valuable compounds.

Design of Next-Generation Polyhalogenated Arylmethanol Derivatives with Tunable Properties

This compound serves as a versatile scaffold for the design and synthesis of next-generation materials with tunable properties. The unique combination of different halogens and a reactive methanol group allows for a wide range of chemical modifications, leading to derivatives with tailored electronic, optical, and biological activities.

In medicinal chemistry, the introduction of halogen atoms is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govbenthamdirect.comresearchgate.net The specific halogen substitution pattern on the phenyl ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. By systematically varying the substituents on the this compound core, it is possible to create libraries of compounds for screening in drug discovery programs. The study of structure-activity relationships (SAR) for such derivatives will be crucial in identifying promising lead compounds. drugdesign.org

In materials science, polyhalogenated aromatic compounds are of interest for their potential applications in organic electronics, flame retardants, and functional polymers. nih.gov The nature and position of the halogen atoms can significantly affect the electronic properties, crystal packing, and thermal stability of the resulting materials. The methanol group provides a convenient handle for incorporating these polyhalogenated moieties into larger molecular architectures, such as polymers or dendrimers. Future research will focus on the rational design and synthesis of novel polyhalogenated arylmethanol derivatives with specific properties for advanced material applications.

Q & A

Basic: What are the optimal synthetic routes for (3-Bromo-6-chloro-2-fluorophenyl)methanol, and how can purity be validated?

Answer:

The synthesis typically involves halogenation and hydroxylation of precursor aromatic compounds. A common approach includes:

Friedel-Crafts alkylation or direct bromination/chlorination of fluorobenzene derivatives under controlled conditions (e.g., using AlCl₃ as a catalyst).

Reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the methanol group.

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Validation methods :

- ¹H/¹³C NMR to confirm substitution patterns and functional groups.

- HPLC-MS for purity assessment (>95% by area under the curve).

- Melting point analysis to compare with literature values .

Basic: How can the crystal structure of this compound be determined?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Grow high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.

Collect diffraction data using a synchrotron or in-house diffractometer.

Refine the structure using SHELXL for small-molecule crystallography, leveraging its robust algorithms for handling heavy atoms (Br, Cl) .

Visualize the structure with ORTEP-3 to validate bond angles/geometry .

Advanced: How do halogen substituents (Br, Cl, F) influence the compound’s reactivity in cross-coupling reactions?

Answer:

The ortho-, meta-, and para-positions of halogens dictate reactivity:

- Bromine at position 3 acts as a leaving group in Suzuki-Miyaura couplings (e.g., with Pd catalysts).

- Chlorine at position 6 stabilizes the aromatic ring via electron-withdrawing effects , reducing undesired side reactions.

- Fluorine at position 2 enhances metabolic stability in bioactive analogs but may sterically hinder coupling reactions.

Methodological validation : - Monitor reaction progress via TLC and GC-MS .

- Compare yields under varying conditions (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) .

Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Answer:

Contradictions often arise from dynamic effects or impurities . Steps to resolve:

Variable-temperature NMR : Assess if splitting patterns change with temperature (indicates conformational exchange).

2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximities.

DFT calculations : Simulate NMR chemical shifts (Gaussian or ORCA software) to match experimental data.

Elemental analysis : Confirm stoichiometry to rule out impurities .

Advanced: What strategies are recommended for analyzing the compound’s bioactivity against acetylcholinesterase (AChE)?

Answer:

Enzyme inhibition assays :

- Use Ellman’s method with DTNB (5,5’-dithiobis-(2-nitrobenzoic acid)) to measure AChE activity.

- Test IC₅₀ values at varying concentrations (1 nM–100 µM).

Molecular docking :

- Simulate binding poses with AutoDock Vina using AChE’s crystal structure (PDB ID 4EY7).

In vitro toxicity :

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.

- Storage : Keep at 2–8°C in amber vials to prevent photodegradation.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced: How can substituent effects on the compound’s photophysical properties be quantified?

Answer:

UV-Vis spectroscopy : Measure absorbance maxima (λ_max) in solvents of varying polarity (e.g., cyclohexane vs. DMSO).

Fluorescence quenching studies : Titrate with iodide ions to assess accessibility of the fluorophore.

TD-DFT calculations : Predict excited-state transitions and compare with experimental data .

Advanced: What computational methods are suitable for predicting the compound’s metabolic pathways?

Answer:

- CYP450 metabolism prediction : Use SwissADME or Meteor Nexus to identify potential oxidation sites (e.g., benzylic hydroxylation).

- MD simulations : Analyze binding to liver microsomal enzymes (e.g., CYP3A4) with GROMACS .

- Validate with in vitro microsomal assays (human liver microsomes + NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.